(2R)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid is a compound that features a unique bicyclo[1.1.1]pentane structure. This rigid, three-dimensional motif is increasingly important in contemporary drug design due to its ability to improve pharmacokinetic profiles and serve as a bioisostere for various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid typically involves the ring-opening of [1.1.1]propellane, a common precursor for bicyclo[1.1.1]pentane derivatives . This process can be achieved through various methods, including photocatalysis and organocatalysis, which generate chiral intermediates under mild conditions . The reaction conditions often involve the use of simple aldehydes and a combination of photocatalysts and organocatalysts to achieve high yield and enantioselectivity .
Industrial Production Methods: Industrial production methods for this compound are still under development, with current approaches focusing on optimizing the ring-opening reactions of [1.1.1]propellane to ensure scalability and efficiency . The use of photochemistry and other advanced techniques is being explored to improve the synthetic accessibility of this high-value compound .
Chemical Reactions Analysis
Types of Reactions: (2R)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the unique structure of the bicyclo[1.1.1]pentane core, which can stabilize reactive intermediates and enhance reaction selectivity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation .
Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
(2R)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules . In biology and medicine, its unique structure makes it a valuable tool for drug discovery and development, particularly as a bioisostere for phenyl groups . The compound’s ability to improve solubility, activity, and metabolic stability makes it an attractive candidate for various therapeutic applications .
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core can enhance binding affinity and selectivity for certain receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other bicyclo[1.1.1]pentane derivatives and bicyclo[2.1.1]hexane modules . These compounds share the rigid, three-dimensional structure that is characteristic of the bicyclo[1.1.1]pentane motif .
Uniqueness: What sets (2R)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid apart is its specific configuration and functional groups, which confer unique properties and reactivity . This makes it particularly valuable in drug design and other applications where precise control over molecular interactions is crucial .
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(2R)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid |
InChI |
InChI=1S/C8H13NO2/c9-6(7(10)11)4-8-1-5(2-8)3-8/h5-6H,1-4,9H2,(H,10,11)/t5?,6-,8?/m1/s1 |
InChI Key |
IENPWSBMRBJIBM-NAJVVJGSSA-N |
Isomeric SMILES |
C1C2CC1(C2)C[C@H](C(=O)O)N |
Canonical SMILES |
C1C2CC1(C2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.